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molecular formula C16H21ClO4 B8424921 3-(4-Chlorophenyl)-propylmalonic acid diethyl ester

3-(4-Chlorophenyl)-propylmalonic acid diethyl ester

Cat. No. B8424921
M. Wt: 312.79 g/mol
InChI Key: ZATZZEDUXZRCMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04334089

Procedure details

108.5 g of malonic acid diethyl ester are added dropwise, at 50°, to a sodium ethylate solution freshly prepared from 15.6 g of sodium and 750 ml of ethanol. The mixture is kept at the above temperature for 2.5 hours and 220 g of p-toluenesulphonic acid 3-(4-chlorophenyl)-propyl ester are then added dropwise. After the addition, the mixture is stirred at 50° for 6 hours, 800 ml of water are then added and the mixture is extracted 3 times with a total of 1 liter of diethyl ether. The combined organic phases are dried over sodium sulphate, the solvent is evaporated off and the residue is distilled. 105.6 g of 3-(4-chlorophenyl)-propylmalonic acid diethyl ester of b.p. 145°-155° under 0.01 mm Hg (1.33 Pa) are obtained.
Quantity
108.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
Name
p-toluenesulphonic acid 3-(4-chlorophenyl)-propyl ester
Quantity
220 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:11])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].CC[O-].[Na+].[Na].[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([CH2:24][CH2:25][CH2:26]OS(C2C=CC(C)=CC=2)(=O)=O)=[CH:20][CH:19]=1>O.C(O)C>[CH2:1]([O:3][C:4](=[O:11])[CH:5]([CH2:26][CH2:25][CH2:24][C:21]1[CH:22]=[CH:23][C:18]([Cl:17])=[CH:19][CH:20]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2] |f:1.2,^1:15|

Inputs

Step One
Name
Quantity
108.5 g
Type
reactant
Smiles
C(C)OC(CC(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Two
Name
Quantity
15.6 g
Type
reactant
Smiles
[Na]
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
p-toluenesulphonic acid 3-(4-chlorophenyl)-propyl ester
Quantity
220 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCCOS(=O)(=O)C1=CC=C(C=C1)C
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at 50° for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted 3 times with a total of 1 liter of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)CCCC1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 105.6 g
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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